3-(4-methoxyphenyl)isoxazol-5(4H)-one 3-(4-methoxyphenyl)isoxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 31709-47-4
VCID: VC2135944
InChI: InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NOC(=O)C2
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

3-(4-methoxyphenyl)isoxazol-5(4H)-one

CAS No.: 31709-47-4

Cat. No.: VC2135944

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)isoxazol-5(4H)-one - 31709-47-4

Specification

CAS No. 31709-47-4
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 3-(4-methoxyphenyl)-4H-1,2-oxazol-5-one
Standard InChI InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3
Standard InChI Key QTBSYAAYOGYCLP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=O)C2
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=O)C2

Introduction

Chemical Properties and Structure

3-(4-methoxyphenyl)isoxazol-5(4H)-one belongs to the isoxazole family, featuring a five-membered aromatic heterocyclic ring containing adjacent oxygen and nitrogen atoms. The specific structure includes a 4-methoxyphenyl group at position 3 of the isoxazole ring and a ketone functionality at position 5.

Basic Chemical Information

ParameterValue
CAS Number31709-47-4
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
IUPAC Name3-(4-methoxyphenyl)-4H-1,2-oxazol-5-one
Standard InChIInChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3
Standard InChIKeyQTBSYAAYOGYCLP-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)C2=NOC(=O)C2

The compound's structure features a para-methoxy substituent on the phenyl ring, which influences its electronic properties and reactivity. The isoxazole core contributes to the compound's aromatic character and stability, while the 5(4H)-one moiety (lactone structure) introduces specific reactivity patterns relevant to various chemical transformations.

Physical Properties

The physical state of 3-(4-methoxyphenyl)isoxazol-5(4H)-one is typically a solid at room temperature. Its aromatic structure contributes to its stability and particular spectroscopic characteristics. The compound exhibits distinct spectroscopic profiles that facilitate its identification and purity assessment.

The presence of the methoxy group (-OCH3) on the phenyl ring influences the electron density distribution throughout the molecule, affecting its reactivity patterns and interaction with biological systems. Additionally, the compound's aromatic structure contributes to free radical scavenging capabilities, making it a candidate for antioxidant studies.

Synthesis Methods

Multiple synthetic routes have been established for preparing 3-(4-methoxyphenyl)isoxazol-5(4H)-one and related isoxazolone derivatives. Each method offers distinct advantages in terms of reaction conditions, yield, and environmental impact.

Traditional Synthesis Approaches

The conventional synthesis of 3-(4-methoxyphenyl)isoxazol-5(4H)-one typically involves cycloaddition reactions using nitrile oxides and appropriate dipolarophiles. These methods often employ standard organic chemistry techniques but may require harsh reaction conditions or produce significant waste.

Green Synthesis Methods

Recent advancements have focused on developing environmentally friendly approaches to synthesizing isoxazol-5(4H)-ones. One notable method utilizes gluconic acid aqueous solution (GAAS) as an efficient recyclable medium .

The general procedure for green synthesis typically involves:

  • Combining an aldehyde (such as 4-methoxybenzaldehyde for 3-(4-methoxyphenyl)isoxazol-5(4H)-one), ethyl acetoacetate, and hydroxylamine hydrochloride

  • Stirring the mixture in gluconic acid aqueous solution (GAAS) at 70°C

  • Monitoring the reaction progress by thin layer chromatography (TLC)

  • Extracting the product with ethyl acetate after completion

  • Purifying the crude product through crystallization from ethanol

This approach offers several advantages:

  • Shorter reaction times (approximately 45 minutes)

  • Catalyst-free conditions

  • Use of a green reaction medium

  • Recyclability of the gluconic acid solution

  • High yields (typically 90-95%)

Alternative Synthesis Methods

Various other methods have been reported for the synthesis of isoxazol-5(4H)-ones, employing:

  • Acidic catalysts

  • Basic catalysts

  • Nanomaterials

  • Synthetic enzymes

  • Bio-based solvents

  • Deep eutectic solvents

  • Ion exchange resins

  • Ionic liquids

  • Metal complexes

  • Microwave irradiation

  • Ultrasound irradiation

  • Visible light catalysis

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and purity of 3-(4-methoxyphenyl)isoxazol-5(4H)-one. The compound exhibits characteristic spectral patterns that serve as definitive identification markers.

Infrared (IR) Spectroscopy

IR spectroscopy of isoxazol-5(4H)-ones typically reveals characteristic absorption bands for:

  • C=O stretching of the lactone (approximately 1740 cm⁻¹)

  • C=N stretching (approximately 1635 cm⁻¹)

  • C-O stretching (approximately 1215 cm⁻¹)

The 4-methoxyphenyl group would contribute additional bands characteristic of aromatic C-H stretching and C-O-C asymmetric and symmetric stretching of the methoxy group.

Biological Activities

Isoxazole derivatives, including compounds structurally related to 3-(4-methoxyphenyl)isoxazol-5(4H)-one, exhibit diverse pharmacological activities that make them valuable in medicinal chemistry and drug development.

Immunomodulatory Properties

Many isoxazole derivatives demonstrate significant immunoregulatory activities. For instance, the compound designated as "8e/3-(4-methoxyphenyl)-4(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline," which shares the 4-methoxyphenyl substituent with our target compound, has been shown to augment the proliferative response of human and mouse lymphocytes and increase IL-2 secretion .

Other isoxazole derivatives have demonstrated abilities to:

  • Stimulate or suppress immune responses

  • Modulate cytokine production

  • Affect cell proliferation

  • Influence both humoral and cellular immunity

Structure-Activity Relationships

Structure-activity relationship studies on isoxazole derivatives have employed advanced computational methods, including:

  • Quantum-chemical calculations

  • Geometry optimization

  • Descriptor value estimation

  • HOMO and LUMO orbital localization

  • B3LYP hybrid exchange-correlation energy functional analysis

  • Polarizable Continuum solvent modeling

These studies help elucidate correlations between molecular structure and biological properties, guiding the rational design of more effective isoxazole-based therapeutics.

Research Applications

3-(4-methoxyphenyl)isoxazol-5(4H)-one and related compounds have attracted significant interest in various research domains.

Synthetic Chemistry Applications

The compound serves as a valuable building block in organic synthesis due to the unique reactivity of the isoxazole ring. Its versatile chemical framework allows for further modifications and transformations, facilitating the creation of more complex molecular structures.

Pharmacological Research

Given the diverse biological activities of isoxazole derivatives, 3-(4-methoxyphenyl)isoxazol-5(4H)-one represents a promising scaffold for developing novel therapeutic agents. Research in this area focuses on optimizing the structure to enhance specific biological activities while minimizing potential side effects .

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